11-Bromo-1-undecanol

Description

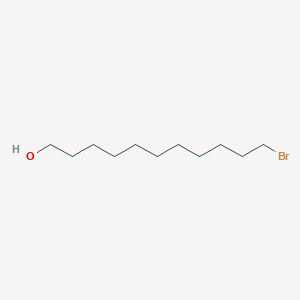

Structure

3D Structure

Properties

IUPAC Name |

11-bromoundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGANBYCJWQYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167061 | |

| Record name | 11-Bromoundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystals; [Acros Organics MSDS] | |

| Record name | 11-Bromo-1-undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1611-56-9 | |

| Record name | 11-Bromo-1-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Bromoundecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Bromo-1-undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Bromoundecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-bromoundecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-Bromoundecanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P686BA4MWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical properties of 11-Bromo-1-undecanol (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 11-Bromo-1-undecanol

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of chemical reagents is paramount for their effective application. This guide provides a detailed overview of the physical characteristics of this compound, with a specific focus on its melting and boiling points.

Physical and Chemical Properties

This compound is a bifunctional organic compound featuring a terminal hydroxyl group and a bromide at the opposite end of an eleven-carbon chain.[1] This structure makes it a valuable intermediate in a variety of chemical syntheses.[2][3] At room temperature, it exists as a white to pale yellow or beige crystalline solid.[1][4][5] It is insoluble in water but shows solubility in organic solvents such as chloroform.[6][7]

Data Summary

The following table summarizes the key physical properties of this compound. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃BrO | [6] |

| Molecular Weight | 251.20 g/mol | [4][7] |

| Appearance | White to light brown/beige/yellow crystalline powder or crystals | [1][4][5][6][8] |

| Melting Point | 42-49 °C | [1][5][6][7][8][9][10] |

| Boiling Point | 165-170 °C at 1 mmHg | [1][6][7][9][10] |

| Solubility | Insoluble in water; Soluble in chloroform (50 mg/mL) | [6][7] |

Experimental Protocols: Synthesis of this compound

The physical properties of a compound are intrinsically linked to its purity, which is a direct outcome of the synthesis and purification methods employed. Below are detailed experimental protocols for common synthesis routes to this compound.

Protocol 1: Reduction of 11-Bromoundecanoic Acid

This method involves the reduction of the carboxylic acid functionality to an alcohol.[11]

Materials:

-

11-bromoundecanoic acid

-

Dimethyl sulfide borane complex

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 11-bromo-1-undecanoic acid (20 mmol) in anhydrous tetrahydrofuran (30 mL).

-

Slowly add the dimethyl sulfide borane complex (2.7 mL, 28 mmol) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Increase the temperature and stir the mixture at 45°C for approximately 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Carefully quench the reaction by the slow addition of methanol (60 mL).

-

Remove the solvents under reduced pressure (rotary evaporation).

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, this compound.[11]

Protocol 2: Acid-Catalyzed Hydrobromination of 1-Undecanol

This classical method converts the terminal alcohol of 1-undecanol to a bromide.[1]

Materials:

-

1-Undecanol

-

A strong acid catalyst (e.g., H₂SO₄)

-

Hydrogen bromide (HBr)

-

Toluene

Procedure:

-

The synthesis proceeds via a nucleophilic substitution mechanism.

-

The hydroxyl group of 1-undecanol is protonated by the strong acid catalyst, forming a good leaving group (water).

-

The bromide ion (from HBr) then acts as a nucleophile, attacking the carbon and displacing the water molecule to form the C-Br bond.

-

Toluene is often used as a solvent to ensure the solubility of the reactants and to help control the reaction temperature.[1]

Protocol 3: Synthesis using Phosphorus Tribromide

This method also converts an alcohol to a bromide and is suitable for laboratory-scale synthesis under milder conditions.[1]

Materials:

-

1-Undecanol

-

Phosphorus tribromide (PBr₃)

-

Appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

In a reaction vessel, dissolve 1-undecanol in an appropriate anhydrous solvent.

-

Cool the solution to 0–5°C using an ice bath to manage the exothermic nature of the reaction.

-

Slowly add phosphorus tribromide (PBr₃) to the cooled solution with stirring. The reaction involves the hydroxyl group attacking the phosphorus atom, followed by an SN2 displacement by the bromide ion.

-

Maintain the temperature between 0–5°C throughout the addition.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Work-up typically involves quenching with water or ice, separation of the organic layer, washing with a mild base (e.g., sodium bicarbonate solution) and brine, drying over an anhydrous drying agent, and removal of the solvent under reduced pressure.[1]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis protocols described above.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 1611-56-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 11-Bromoundecanol, 11-Bromoundecan-1-ol, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol, Undecamethylene bromohydrin, 1611-56-9, OLED, bromo undecanol, Mumbai, India [jaydevchemicals.com]

- 4. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 6. chembk.com [chembk.com]

- 7. 11-溴-1-十一醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 293440100 [thermofisher.com]

- 9. This compound | 1611-56-9 [chemicalbook.com]

- 10. This compound 98 1611-56-9 [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

A Technical Guide to the Solubility of 11-Bromo-1-undecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of 11-Bromo-1-undecanol (CAS No: 1611-56-9), a bifunctional organic compound significant in chemical synthesis. Its unique structure, featuring a long eleven-carbon chain terminating in a hydrophilic hydroxyl group and a hydrophobic bromo group, dictates its solubility profile, making it a versatile building block for various applications.

Core Physical and Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2][3] Its structure consists of a long, nonpolar alkyl chain, which confers hydrophobic characteristics, and two terminal functional groups: a polar hydroxyl (-OH) group and a bromo (-Br) group. The solubility of this molecule is governed by the interplay between its large nonpolar body and its polar ends. While the hydroxyl group can participate in hydrogen bonding, the energetic contribution of this single group is often insufficient to overcome the hydrophobicity of the eleven-carbon chain, leading to poor water solubility.[4][5][6][7]

The key physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₃BrO | [8][9] |

| Molecular Weight | 251.20 g/mol | [2][10] |

| Appearance | White to pale yellow/beige crystalline solid or powder | [1][2][9][10] |

| Melting Point | 46-49 °C (lit.) | [11] |

| Boiling Point | 165-170 °C @ 1 mmHg (lit.) | [11] |

| CAS Number | 1611-56-9 |

Solubility Profile

The solubility of this compound is highest in nonpolar and moderately polar organic solvents that can effectively solvate its long alkyl chain. It is sparingly soluble to insoluble in highly polar protic solvents like water.

| Solvent | Solubility | Observation | Temperature | Reference(s) |

| Chloroform | 50 mg/mL | Clear to slightly hazy, colorless to dark yellow solution | Not Specified | [12][13][14][15] |

| Dichloromethane | Soluble | - | Not Specified | [1] |

| Ethyl Acetate | Soluble | - | Not Specified | [1] |

| Water | Insoluble / Sparingly Soluble | - | Not Specified | [1][11][12][13][14][16] |

| Water (Calculated) | ~0.003 - 0.05 mg/mL | - | Not Specified | [17] |

Standard Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., ethanol, acetone, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or gravimetric analysis setup)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume or mass of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The solution should appear as a slurry with undissolved solid remaining.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to permit the undissolved solid to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Chromatographic Method: Dilute the filtered aliquot with a known volume of solvent and analyze the concentration using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

-

-

Calculation: Calculate the solubility using the data from the quantification step. For the gravimetric method, the solubility (S) is calculated as:

-

S (g/L) = (Mass of residue (g)) / (Volume of aliquot taken (L))

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps of the experimental protocol described above.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved The solubility of long chain alcohols possessing one | Chegg.com [chegg.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. This compound, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 11. This compound | 1611-56-9 [chemicalbook.com]

- 12. This compound - CAS-Number 1611-56-9 - Order from Chemodex [chemodex.com]

- 13. This compound | CAS 1611-56-9 | Chemodex | Biomol.com [biomol.com]

- 14. This compound|lookchem [lookchem.com]

- 15. This compound 98% | 1611-56-9 [sigmaaldrich.com]

- 16. chembk.com [chembk.com]

- 17. 1611-56-9|11-Bromoundecan-1-ol| Ambeed [ambeed.com]

The Bifunctional Nature of 11-Bromo-1-undecanol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, reactivity, and diverse applications of a versatile bifunctional molecule.

Introduction

11-Bromo-1-undecanol is a bifunctional organic molecule of significant interest in the fields of materials science, nanotechnology, and drug development. Its unique structure, featuring a terminal hydroxyl (-OH) group and a terminal bromo (-Br) group at opposite ends of an eleven-carbon aliphatic chain, provides two distinct reactive sites. This dual functionality allows for orthogonal chemical modifications, making it an invaluable building block for the synthesis of complex molecular architectures. The hydroxyl group offers a nucleophilic site for esterification, etherification, and attachment to surfaces, while the bromo group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of a wide array of functional moieties. This guide provides a comprehensive overview of the chemical properties, key reactions, and significant applications of this compound, with a focus on experimental protocols and quantitative data to support researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and material fabrication. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₃BrO | [1] |

| Molecular Weight | 251.20 g/mol | [1] |

| Melting Point | 46-49 °C | |

| Boiling Point | 165-170 °C at 1 mmHg | |

| Density | ~1.137 g/cm³ | |

| Solubility | Soluble in chloroform (50 mg/mL); Insoluble in water. | |

| Appearance | White to off-white crystalline solid | [2] |

Key Reactions and Experimental Protocols

The bifunctional nature of this compound allows for a variety of selective chemical transformations. This section details the experimental protocols for some of its most important reactions.

Nucleophilic Substitution at the Bromo Terminus

The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

A prominent application of this compound is its conversion to 11-mercapto-1-undecanol, a key component in the formation of self-assembled monolayers on gold surfaces.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.[4]

-

Reaction: Reflux the mixture at approximately 80°C for 24 hours under an inert atmosphere (e.g., nitrogen).[4]

-

Hydrolysis: Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 eq) in water.[4]

-

Second Reflux: Heat the mixture to reflux for an additional 2-4 hours to hydrolyze the isothiouronium salt intermediate.[3]

-

Work-up: After cooling, acidify the mixture with an appropriate acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Quantitative Data:

| Reactant | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | Thiourea/NaOH | Ethanol | 24 + 4 | Not specified | [4] |

The introduction of an azide group provides a versatile handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 eq) in dimethyl sulfoxide (DMSO) and heat to 80°C to ensure complete dissolution.[5]

-

Addition: Cool the solution to room temperature and add a solution of this compound (1.0 eq) in DMSO.[5]

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.[5]

-

Work-up: Add deionized water to the reaction mixture and extract the product with diethyl ether.[5]

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[5]

Quantitative Data:

| Reactant | Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |

| This compound | Sodium Azide | DMSO | 24 | 88 | [5] |

Reactions at the Hydroxyl Terminus

The terminal hydroxyl group can be readily functionalized through various reactions, including esterification and conversion to an initiator for polymerization.

Esterification of the hydroxyl group can be used to attach a variety of molecules, including those with polymerizable functionalities.

Experimental Protocol (General Fischer Esterification):

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a carboxylic acid (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction: Heat the mixture, typically with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the ester product.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst.

-

Purification: Extract the ester with an organic solvent and purify using standard techniques like column chromatography.

The hydroxyl group can be reacted with an acyl halide containing a halogen suitable for initiating ATRP, such as 2-bromoisobutyryl bromide. This creates a bifunctional molecule capable of initiating polymerization from one end.[6]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution and cool in an ice bath.

-

Initiator Precursor Addition: Slowly add 2-bromoisobutyryl bromide (1.1 eq) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer.

-

Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify the resulting ATRP initiator by column chromatography.

Applications in Materials Science and Drug Development

The dual functionality of this compound makes it a versatile tool in various scientific disciplines.

Self-Assembled Monolayers (SAMs)

After conversion of the bromo group to a thiol, 11-mercapto-1-undecanol can form highly ordered self-assembled monolayers on gold surfaces. The terminal hydroxyl groups of the SAM create a hydrophilic surface that can be further functionalized for applications in biosensors, drug delivery platforms, and studies of cell-surface interactions.[3]

Experimental Workflow for SAM Formation:

Caption: Workflow for the formation and functionalization of a self-assembled monolayer.

Polymer Synthesis

This compound can be utilized in polymer synthesis in several ways:

-

As a Monomer: The hydroxyl group can be incorporated into a polymer backbone, leaving the bromo group available for post-polymerization modification.

-

As an Initiator: As described above, it can be converted into an ATRP initiator to grow polymer chains from a surface or to create graft copolymers.[6] This "grafting from" approach allows for the synthesis of well-defined polymer brushes with high grafting density.

Experimental Workflow for "Grafting From" Polymerization:

Caption: "Grafting from" polymerization using a this compound-derived initiator.

Drug Development and Bioconjugation

The bifunctional nature of this compound makes it an ideal linker molecule in drug delivery systems and for bioconjugation. One end can be attached to a drug molecule, while the other end can be conjugated to a targeting ligand, a polymer, or a nanoparticle. This allows for the creation of sophisticated drug delivery vehicles with tailored properties for improved efficacy and reduced side effects.

Logical Relationship in Bioconjugation:

References

Synthesis of 11-Bromo-1-undecanol from 1-Undecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic conversion of 1-undecanol to the versatile bifunctional intermediate, 11-bromo-1-undecanol. This key compound, featuring a terminal hydroxyl group and a primary bromide, serves as a valuable building block in the synthesis of polymers, self-assembled monolayers (SAMs), and various specialized organic molecules for pharmaceutical and materials science applications.[1] This guide provides a comparative analysis of established synthetic routes, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction to Synthetic Strategies

The conversion of a primary alcohol, such as 1-undecanol, to its corresponding primary alkyl bromide is a fundamental transformation in organic synthesis. The primary challenge lies in the selective substitution of the hydroxyl group with a bromide ion while minimizing side reactions. Two principal methods have proven effective for this transformation: acid-catalyzed hydrobromination and the use of phosphorus halides.

-

Acid-Catalyzed Hydrobromination: This classic method involves the reaction of the alcohol with hydrobromic acid, often in the presence of a stronger acid catalyst like sulfuric acid.[2] The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.[1]

-

Phosphorus Halide-Mediated Bromination: An alternative and often milder approach utilizes phosphorus tribromide (PBr₃).[1] This reagent converts the hydroxyl group into a phosphite ester, which is an excellent leaving group for subsequent displacement by a bromide ion in an Sₙ2 reaction.[1]

This guide will focus on providing a detailed protocol for the robust and high-yielding acid-catalyzed hydrobromination method, with a discussion of the phosphorus tribromide alternative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 1-undecanol via acid-catalyzed hydrobromination, based on established procedures for homologous long-chain alcohols.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Undecanol | 1.0 equivalent | Adapted from[2] |

| Hydrobromic Acid (48%) | ~2.0 equivalents | [2] |

| Sulfuric Acid (conc.) | ~0.5 equivalents | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 5-6 hours | [2] |

| Product Information | ||

| Yield | ~90% (expected) | Based on 91% for lauryl bromide[2] |

| Melting Point | 46-49 °C | [3][4] |

| Boiling Point | 165-170 °C at 1 mmHg | [3][4] |

Experimental Protocol: Acid-Catalyzed Hydrobromination

This protocol is adapted from the reliable and well-established procedures found in Organic Syntheses for the bromination of long-chain primary alcohols.[2]

3.1. Materials and Reagents:

-

1-Undecanol

-

Hydrobromic acid (48% aqueous solution)

-

Concentrated sulfuric acid

-

Sodium carbonate solution (dilute)

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus (optional, for purification)

-

Standard laboratory glassware

3.2. Reaction Procedure:

-

Charging the Reaction Vessel: In a round-bottom flask of appropriate size, combine hydrobromic acid (48%, ~2.0 equivalents) and concentrated sulfuric acid (~0.5 equivalents).

-

Addition of 1-Undecanol: To the acid mixture, slowly add 1-undecanol (1.0 equivalent) with gentle swirling.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain a gentle reflux for 5 to 6 hours to ensure the reaction goes to completion.

-

Work-up:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

The upper layer, containing the crude this compound, will separate. Isolate this organic layer.

-

Wash the organic layer successively with a small amount of cold, concentrated sulfuric acid, followed by water, and finally with a dilute sodium carbonate solution to neutralize any remaining acid.

-

-

Drying and Isolation:

-

Dry the crude product over anhydrous calcium chloride.

-

The product can be purified further by vacuum distillation if necessary, although for many applications, the washed and dried product may be of sufficient purity.

-

Alternative Synthetic Route: Phosphorus Tribromide

The reaction of 1-undecanol with phosphorus tribromide (PBr₃) offers a milder alternative to the strong acid conditions of the hydrobromination method.[1]

Mechanism Overview: The hydroxyl group of 1-undecanol attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms an intermediate phosphite ester. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in an Sₙ2 fashion, leading to the formation of this compound and a phosphorus-containing byproduct.[1]

General Considerations:

-

The reaction is typically carried out in an inert solvent such as dichloromethane or ether.

-

To ensure complete conversion, a slight excess of PBr₃ is often used.

-

The reaction is often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

The work-up typically involves quenching the reaction with water and washing with a mild base to remove acidic byproducts.

While this method avoids the use of strong acids, PBr₃ is a corrosive and moisture-sensitive reagent that must be handled with appropriate care.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the acid-catalyzed hydrobromination method.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview and practical instructions for the synthesis of this compound. The presented acid-catalyzed hydrobromination protocol is a robust and high-yielding method suitable for various research and development applications. Researchers should always adhere to standard laboratory safety practices when handling the chemicals described.

References

An In-depth Technical Guide to 11-Bromo-1-undecanol (CAS 1611-56-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Bromo-1-undecanol, identified by CAS number 1611-56-9, is a bifunctional organic compound featuring a terminal hydroxyl group and a bromine atom at the opposite end of an eleven-carbon aliphatic chain. This unique structure makes it a valuable intermediate in a variety of chemical syntheses, particularly in the fields of materials science and polymer chemistry. Its ability to undergo selective reactions at either functional group allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, synthesis, applications, and hazards associated with this compound.

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature.[1] It is sparingly soluble in water but demonstrates good solubility in organic solvents such as chloroform and ethyl acetate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1611-56-9 | [2][3] |

| Molecular Formula | C₁₁H₂₃BrO | [][5] |

| Molecular Weight | 251.20 g/mol | [3][][5] |

| Appearance | White to beige crystalline powder or crystals | [1] |

| Melting Point | 42-47 °C | [][5] |

| Boiling Point | 165-170 °C at 1 mmHg | [][5] |

| Density | 1.137 g/cm³ | [] |

| Solubility | Insoluble in water; Soluble in chloroform (50 mg/mL) and ethyl acetate. | [1] |

| InChI Key | XFGANBYCJWQYBI-UHFFFAOYSA-N | [] |

| SMILES | C(CCCCCO)CCCCCBr | [] |

Spectral Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.53 | t | -CH₂-OH |

| 3.18 | t | -CH₂-Br |

| 1.08-1.65 | m | -(CH₂)₉- |

Note: Data is for the derivative 11-azido-1-undecanol, but the shifts for the protons adjacent to the functional groups are indicative.[6]

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~63 | -CH₂-OH |

| ~34 | -CH₂-Br |

| 25.9-29.6 | -(CH₂)₉- |

Note: Data is for the derivative 11-azido-1-undecanoyl methacrylate, providing approximate shifts for the key carbon atoms.[6]

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3500 (broad) | O-H stretch |

| 2850-2960 | C-H stretch |

| ~1050 | C-O stretch |

| ~640 | C-Br stretch |

Note: General expected absorption bands for the functional groups present.

Mass Spectrometry Fragmentation: In mass spectrometry, the molecular ion peak (M+) for this compound would be observed at m/z 250 and 252 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[7] Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage adjacent to the hydroxyl group.[8] Fragmentation may also occur at the C-Br bond.

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Below are detailed protocols for two common methods.

Synthesis via Reduction of 11-Bromoundecanoic Acid

This method involves the reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 11-bromoundecanoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).[9]

-

Addition of Reducing Agent: Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂) (1.4 equivalents) to the stirred solution at room temperature.[9]

-

Reaction: Stir the reaction mixture at room temperature for several hours, followed by gentle heating to 45°C for approximately 1 hour to ensure complete conversion.[9] Monitor the reaction progress using thin-layer chromatography (TLC).[9]

-

Quenching: Upon completion, cool the reaction mixture to 0°C in an ice bath and cautiously quench the excess reducing agent by the slow addition of methanol.[9]

-

Work-up: Concentrate the mixture under reduced pressure to remove the solvents.[9] Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9] Further purification can be achieved by column chromatography on silica gel or recrystallization to obtain pure this compound.[9]

Synthesis via Hydrobromination of 1-Undecanol

This protocol describes the substitution of a hydroxyl group with a bromine atom.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 1-undecanol in an appropriate solvent such as toluene.[2]

-

Addition of Reagents: Add an excess of hydrobromic acid (HBr) along with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄).[2]

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or gas chromatography (GC).

-

Work-up: After cooling, separate the organic layer and wash it with water, a saturated sodium bicarbonate solution, and finally with brine to neutralize any remaining acid.

-

Purification: Dry the organic phase over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.

Caption: Synthesis pathways for this compound.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile building block in several areas of research.

Formation of Self-Assembled Monolayers (SAMs)

This compound is a precursor for the formation of SAMs on various substrates, most notably gold. The hydroxyl group can be converted to a thiol, which readily binds to gold surfaces, creating a densely packed monolayer with the terminal bromine atoms exposed. These exposed bromine atoms can then be further functionalized through nucleophilic substitution reactions.[2] This allows for the precise engineering of surface properties for applications such as biosensors, anti-fouling coatings, and platforms for controlled cell growth.[2]

Experimental Protocol for SAM Formation on Gold:

-

Substrate Preparation: Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for a few minutes, followed by thorough rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and should be handled with extreme care. A simpler cleaning method involves sonicating the substrate in ethanol.[10]

-

Thiol Conversion (if necessary): Convert the hydroxyl group of this compound to a thiol (11-bromo-1-undecanethiol) using a suitable thionating agent like Lawesson's reagent or by converting it to a tosylate followed by substitution with a thiol source.

-

SAM Deposition: Immerse the cleaned gold substrate into a dilute solution (typically 1-5 mM) of 11-bromo-1-undecanethiol in ethanol.[10] Allow the self-assembly to proceed for several hours (e.g., 12-24 hours) to ensure the formation of a well-ordered monolayer.[10] To minimize oxidation, the process can be carried out under an inert atmosphere.[10]

-

Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.[10] Dry the substrate under a stream of dry nitrogen gas.[10]

-

Surface Functionalization: The bromo-terminated surface is now ready for further modification. For example, it can be reacted with azide-containing molecules for "click" chemistry or with amines to introduce positive charges.[2]

Caption: Workflow for SAM formation and functionalization.

Polymer Synthesis

This compound is utilized in the synthesis of various polymers. It can act as an initiator or a monomer in different polymerization techniques. For instance, it has been used in the synthesis of graft copolymers, where the long aliphatic chain can form the backbone or side chains, leading to materials with tailored mechanical and thermal properties.[5][11] The presence of the bromine atom also allows for its use in atom transfer radical polymerization (ATRP). Additionally, polymers derived from this compound are explored for applications such as flame retardants.[11]

Biological Activity and Signaling Pathways

Currently, there is a lack of published research directly investigating the biological activity, mechanism of action, or specific signaling pathway interactions of this compound itself. Its primary role in the context of drug development and biological research is as a linker or building block for the synthesis of more complex, biologically active molecules or for the functionalization of surfaces to study biological interactions.

Hazards and Safety

This compound is classified as a hazardous substance and requires careful handling.

Table 5: GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[10] Avoid breathing dust and contact with skin and eyes.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 1611-56-9) is a key chemical intermediate with significant utility in materials science and synthetic chemistry. Its bifunctional nature allows for the creation of well-defined surfaces through self-assembled monolayers and the synthesis of specialized polymers. While direct biological activity has not been a major focus of research, its role as a versatile building block makes it an important compound for professionals in drug development and various scientific disciplines. Proper handling and adherence to safety protocols are essential when working with this hazardous substance.

References

- 1. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1611-56-9 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 5. 11-ブロモ-1-ウンデカノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide on 11-Bromo-1-undecanol

This guide provides essential physicochemical data for 11-Bromo-1-undecanol, a halogenated alcohol utilized in various research and development applications, including in the OLED industry and for the preparation of derivatives like 11-mercapto-1-undecanol.[1]

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₂₃BrO | [1][2][3][4][5] |

| Molecular Weight | 251.20 g/mol | [1][3][4] |

| 251.204 g/mol | [2] | |

| CAS Number | 1611-56-9 | [1][2] |

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

References

- 1. This compound, 11-Bromoundecanol, 11-Bromoundecan-1-ol, 11-Bromo-1-hydroxyundecane, 11-Bromoundecyl alcohol, Undecamethylene bromohydrin, 1611-56-9, OLED, bromo undecanol, Mumbai, India [jaydevchemicals.com]

- 2. 1-Undecanol, 11-bromo- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H23BrO | CID 74163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 293440100 [thermofisher.com]

Spectroscopic Profile of 11-Bromo-1-undecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Bromo-1-undecanol, a bifunctional organic compound valuable in the synthesis of polymers, self-assembled monolayers, and various specialized organic molecules. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with detailed, generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | HO-CH₂ - |

| ~3.41 | Triplet | 2H | Br-CH₂ - |

| ~1.85 | Quintet | 2H | Br-CH₂-CH₂ - |

| ~1.57 | Quintet | 2H | HO-CH₂-CH₂ - |

| ~1.26-1.43 | Multiplet | 14H | -(CH₂ )₇- |

| Variable | Singlet | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~63.1 | HO-C H₂- |

| ~34.0 | Br-C H₂- |

| ~32.8 | Br-CH₂-C H₂- |

| ~32.8 | HO-CH₂-C H₂- |

| ~29.5 | -(C H₂)₇- (multiple overlapping signals) |

| ~28.8 | -(C H₂)₇- |

| ~28.2 | -(C H₂)₇- |

| ~25.7 | -(C H₂)₇- |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3330 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~2925 | Strong | C-H Stretch | Alkane (-CH₂) |

| ~2855 | Strong | C-H Stretch | Alkane (-CH₂) |

| ~1465 | Medium | C-H Bend | Alkane (-CH₂) |

| ~1058 | Strong | C-O Stretch | Primary Alcohol |

| ~648 | Medium | C-Br Stretch | Alkyl Bromide |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and IR spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Spectroscopy Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 16 ppm

-

Number of Scans: 16-32

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): ~4 s

-

Pulse Angle: 30 degrees

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals.

-

3. ¹³C NMR Spectroscopy Acquisition:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 240 ppm

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): ~1 s

-

Pulse Angle: 30 degrees

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

-

Place a small amount of solid this compound onto the crystal to ensure full coverage of the sampling area.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition (FT-IR):

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Procedure:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural assignment of this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Correlation of Spectroscopic Data to the Structure of this compound.

A Technical Guide to High-Purity 11-Bromo-1-undecanol for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, key chemical properties, and synthetic applications of 11-Bromo-1-undecanol, a versatile bifunctional molecule crucial for advancements in materials science and drug delivery.

This technical guide provides a comprehensive overview of high-purity this compound (CAS No. 1611-56-9), a valuable intermediate in chemical synthesis. With its terminal bromine atom and hydroxyl group, this long-chain haloalcohol serves as a versatile building block for the synthesis of a wide array of molecules, including pharmaceutical intermediates, components for self-assembled monolayers (SAMs), and specialized polymers. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the procurement and application of this key chemical compound.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers, with purity levels typically advertised between 96% and over 99%. For research and development purposes where high purity is critical, it is advisable to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a comparative summary of specifications from various suppliers.

| Supplier/Brand | Purity Specification | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Sigma-Aldrich | 98%[1] | 46-49 (lit.)[1] | 165-170 / 1 mmHg (lit.)[1] | Solid[1] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC)[2] | 45.0 to 49.0 | 170 / 1 mmHg | White to Light yellow to Light orange powder to crystal[2] |

| Thermo Scientific Chemicals | 97% | 42 to 47 | Not Specified | Crystalline powder or crystals, White to beige[3] |

| Otto Chemie Pvt. Ltd. | 98%[4] | 45-49 | Not Specified | Powder or crystals, White to light yellow to light orange[4] |

Key Synthetic Applications and Experimental Protocols

This compound's bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, allows for selective reactions at either end of its eleven-carbon chain. This unique characteristic is exploited in various synthetic pathways.

Synthesis of 11-Mercapto-1-undecanol

A primary application of this compound is in the synthesis of 11-mercapto-1-undecanol, a key component in the formation of self-assembled monolayers (SAMs) on gold surfaces, which have applications in biosensors and nanotechnology. The synthesis is typically a two-step process.

Experimental Protocol:

-

Formation of the Isothiouronium Salt: In a round-bottom flask, this compound and thiourea are dissolved in ethanol. The mixture is refluxed for approximately 24 hours under an inert atmosphere, such as nitrogen. During this step, the sulfur atom of thiourea acts as a nucleophile, displacing the bromide to form an S-alkylisothiouronium salt intermediate.

-

Hydrolysis: After cooling, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is then refluxed for an additional 2-4 hours to hydrolyze the isothiouronium salt, yielding the final product, 11-mercapto-1-undecanol.

Formation of Self-Assembled Monolayers (SAMs) on Gold

The synthesized 11-mercapto-1-undecanol can be used to form highly ordered, single-layer films on gold surfaces. This self-assembly is driven by the strong covalent bond between the sulfur atom of the thiol group and the gold substrate.

General Experimental Protocol:

-

Substrate Preparation: A clean gold substrate is required. Cleaning can be performed using piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and ethanol.

-

SAM Formation: The cleaned gold substrate is immersed in a dilute solution (typically 1-3 mM) of 11-mercapto-1-undecanol in ethanol.

-

Incubation: The substrate is left in the thiol solution for 24-48 hours to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed with ethanol to remove non-chemisorbed molecules, and dried under a stream of nitrogen.

Synthesis of 11-Azido-1-undecanol

Another important derivative is 11-azido-1-undecanol, a precursor for "click" chemistry reactions, which are widely used in drug discovery and bioconjugation.

Experimental Protocol:

-

A solution of sodium azide in dimethyl sulfoxide (DMSO) is prepared and heated to 80°C, then allowed to cool to room temperature.

-

A solution of this compound in DMSO is added to the sodium azide solution.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

Deionized water is added, and the product is extracted with diethyl ether.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 11-azido-1-undecanol.

Synthesis of 1-(11-Acryloyloxyundecyl)-3-methylimidazolium bromide

This compound is also a precursor for the synthesis of ionic liquid monomers, such as 1-(11-acryloyloxyundecyl)-3-methylimidazolium bromide. These monomers can be polymerized to create materials with applications in coatings and dispersions. While a specific detailed protocol was not found in the literature, the synthesis can be logically deduced as a two-step process.

Proposed Synthetic Pathway:

-

Esterification: The hydroxyl group of this compound is reacted with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to form 11-bromoundecyl acrylate.

-

Quaternization: The resulting 11-bromoundecyl acrylate is then reacted with N-methylimidazole. The lone pair of electrons on one of the nitrogen atoms in the imidazole ring attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the imidazolium salt.

Conclusion

High-purity this compound is a readily available and highly versatile chemical intermediate. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for researchers and professionals in drug development and materials science. The synthetic routes outlined in this guide provide a foundation for the creation of advanced materials and complex molecules, underscoring the importance of this compound in modern chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: 11-Bromo-1-undecanol in the Preparation of Graft Copolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different chemical nature, are a versatile class of macromolecules with wide-ranging applications in drug delivery, tissue engineering, and materials science.[1][2] The unique architecture of graft copolymers allows for the combination of distinct polymer properties, such as hydrophilicity and hydrophobicity, into a single molecule, leading to materials with tunable characteristics.[3] One of the most powerful and precise methods for synthesizing well-defined graft copolymers is the "grafting from" technique, often employing controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[4][5]

11-Bromo-1-undecanol is a valuable bifunctional molecule for the synthesis of graft copolymers via the "grafting from" approach. Its structure comprises a primary alcohol at one end and a terminal alkyl bromide at the other. The hydroxyl group provides a reactive site for covalently attaching the molecule to a polymer backbone, thereby creating a macroinitiator. The alkyl bromide end then serves as an efficient initiator for the ATRP of various vinyl monomers, allowing for the growth of well-defined polymer side chains from the main backbone. This two-step strategy enables precise control over the architecture of the resulting graft copolymer, including the length and density of the grafted chains.

These application notes provide a detailed protocol for the synthesis of a graft copolymer using this compound. The protocol is divided into two main stages: the synthesis of an ATRP macroinitiator by functionalizing a polymer backbone with this compound, followed by the "grafting from" polymerization of a monomer from this macroinitiator.

Experimental Protocols

The following protocols describe the synthesis of a poly(acrylic acid)-graft-poly(methyl methacrylate) (PAA-g-PMMA) copolymer. This is a representative example of how this compound can be used to prepare graft copolymers.

Part 1: Synthesis of PAA-based Macroinitiator

In this step, the hydroxyl group of this compound is reacted with the carboxylic acid groups of a poly(acrylic acid) (PAA) backbone via an esterification reaction to form a macroinitiator with pendant ATRP initiating sites.

Materials:

-

Poly(acrylic acid) (PAA)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve poly(acrylic acid) in anhydrous DMF.

-

Add 4-(dimethylamino)pyridine (DMAP) to the solution, followed by this compound. The molar ratio of the reagents should be carefully controlled to achieve the desired grafting density of the initiator.

-

Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous DMF dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 48 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Precipitate the polymer by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

-

Dry the resulting PAA-based macroinitiator under vacuum at room temperature.

-

Characterize the macroinitiator by FTIR and ¹H NMR to confirm the esterification and determine the degree of functionalization.

Part 2: Synthesis of PAA-g-PMMA via ATRP

The PAA-based macroinitiator is used to initiate the polymerization of methyl methacrylate (MMA) via the "grafting from" ATRP method.

Materials:

-

PAA-based macroinitiator (from Part 1)

-

Methyl methacrylate (MMA), inhibitor removed

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous anisole

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

In a Schlenk flask, add the PAA-based macroinitiator, methyl methacrylate, and anhydrous anisole.

-

In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA to anhydrous anisole under an inert atmosphere.

-

Degas the monomer/macroinitiator solution by three freeze-pump-thaw cycles.

-

After the final thaw, introduce the catalyst solution to the reaction mixture under an inert atmosphere.

-

Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.

-

To stop the polymerization, open the flask to air and dilute the mixture with dichloromethane.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the graft copolymer by adding the solution to a large volume of cold methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

-

Characterize the final PAA-g-PMMA copolymer by ¹H NMR, GPC/SEC, DSC, and TGA.

Data Presentation

The following tables present representative data for the synthesis and characterization of graft copolymers prepared using bromo-functionalized macroinitiators.

Table 1: Representative Reaction Conditions for Macroinitiator and Graft Copolymer Synthesis

| Parameter | Macroinitiator Synthesis | Graft Copolymerization (ATRP) |

| Backbone Polymer | Poly(acrylic acid) | PAA-based macroinitiator |

| Functionalizing Agent | This compound | - |

| Monomer | - | Methyl Methacrylate (MMA) |

| Solvent | Anhydrous DMF | Anhydrous Anisole |

| Catalyst/Reagent | DCC/DMAP | CuBr/PMDETA |

| Temperature | 0 °C to Room Temp. | 70 °C |

| Reaction Time | 48 hours | 24 hours |

| Molar Ratio | [COOH]:[OH]:[DCC]:[DMAP] = 1:0.5:0.55:0.05 | [Initiator]:[Monomer]:[CuBr]:[PMDETA] = 1:100:1:2 |

Table 2: Representative Characterization Data for Macroinitiator and Graft Copolymer

| Property | PAA Backbone | PAA-based Macroinitiator | PAA-g-PMMA |

| Mn ( g/mol ) (GPC/SEC) | 25,000 | 35,000 | 150,000 |

| PDI (Mw/Mn) (GPC/SEC) | 1.25 | 1.30 | 1.45 |

| Degree of Functionalization (%) | - | ~45% | - |

| Glass Transition Temp. (Tg, °C) (DSC) | ~106 °C | ~95 °C | ~110 °C (PMMA) |

| Decomposition Temp. (TGA) | ~250 °C | ~240 °C | ~280 °C |

Visualizations

Reaction Scheme

Caption: Chemical synthesis pathway for PAA-g-PMMA graft copolymer.

Experimental Workflow

Caption: Overall experimental workflow for graft copolymer synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Graft copolymers with tunable amphiphilicity tailored for efficient dual drug delivery via encapsulation and pH-sensitive drug conjugation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Applications of ATRP Macromolecular Initiator [manu56.magtech.com.cn]

- 5. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of 11-mercapto-1-undecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step protocol for the conversion of 11-Bromo-1-undecanol to the versatile bifunctional linker, 11-mercapto-1-undecanol. This protocol is designed for researchers in materials science, nanotechnology, and drug development who utilize self-assembled monolayers (SAMs) on noble metal surfaces. The procedure involves the formation of an intermediate isothiouronium salt, followed by basic hydrolysis to yield the desired thiol. This document includes detailed experimental procedures, tables of quantitative data for reagents and product characterization, and a workflow diagram for clarity.

Introduction

11-mercapto-1-undecanol is a crucial bifunctional molecule widely employed in surface chemistry and nanotechnology.[1] Its structure, featuring a terminal thiol (-SH) group and a terminal hydroxyl (-OH) group connected by an eleven-carbon alkyl chain, allows for the formation of well-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The thiol group acts as a robust anchor to the metallic substrate, while the exposed hydroxyl group provides a hydrophilic surface that can be readily functionalized for various applications, including biosensors, drug delivery systems, and anti-fouling coatings.[1] This protocol details a reliable and common method for its synthesis from commercially available this compound.

Overall Reaction

The conversion of this compound to 11-mercapto-1-undecanol is a two-step process:

-

Step 1: S-alkylation. this compound reacts with thiourea in a nucleophilic substitution reaction to form a stable S-alkylisothiouronium salt intermediate.[1]

-

Step 2: Hydrolysis. The isothiouronium salt is then hydrolyzed under basic conditions to yield 11-mercapto-1-undecanol.[1]

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

| Property | This compound (Reactant) | 11-mercapto-1-undecanol (Product) |

| CAS Number | 1611-56-9 | 73768-94-2[1] |

| Molecular Formula | C₁₁H₂₃BrO | C₁₁H₂₄OS[1] |

| Molecular Weight | 251.20 g/mol | 204.37 g/mol [1] |

| Melting Point | 46-49 °C | 33-37 °C[1] |

| Boiling Point | 165-170 °C @ 1 mmHg | ~304 °C (Predicted)[1] |

| Density | Not readily available | 0.790 g/mL at 25 °C[1] |

Table 2: Reagents for Synthesis

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| This compound | C₁₁H₂₃BrO | 251.20 | 39.8 mmol | 10.0 g |

| Thiourea | CH₄N₂S | 76.12 | 43.8 mmol | 3.33 g |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 150 mL |

| Sodium Hydroxide | NaOH | 40.00 | 119.5 mmol | 4.78 g |

| Deionized Water | H₂O | 18.02 | - | 20 mL |

| 2 M Hydrochloric Acid | HCl | 36.46 | - | As needed for neutralization |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 3 x 50 mL for extraction |

Note: The quantities provided are based on a literature example and can be scaled as needed.

Table 3: Characterization Data for 11-mercapto-1-undecanol

| Technique | Observed Peaks/Signals |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.64 (t, 2H, -CH₂OH), 2.52 (q, 2H, -CH₂SH), 1.57 (m, 4H), 1.34 (t, 1H, -SH), 1.26 (br s, 14H) |

| ¹³C NMR | Data available in public databases such as PubChem.[2] |

| FT-IR | Broad O-H stretch (~3300-3400 cm⁻¹), S-H stretch (~2550 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹).[3] |

Experimental Workflow

Caption: Synthetic workflow for the conversion of this compound to 11-mercapto-1-undecanol.

Experimental Protocol

Materials:

-

This compound

-

Thiourea

-

Anhydrous Ethanol

-

Sodium Hydroxide (NaOH)

-

2 M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Rotary evaporator

-

Separatory funnel

-

Glass chromatography column

-

Standard laboratory glassware

Procedure:

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, dissolve 10.0 g (39.8 mmol) of this compound and 3.33 g (43.8 mmol) of thiourea in 150 mL of anhydrous ethanol.

-

Place the flask under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to reflux at approximately 80°C with vigorous stirring for 24 hours.[1] During this time, the formation of the S-alkylisothiouronium salt intermediate occurs as a white precipitate.

Step 2: Hydrolysis of the Isothiouronium Salt

-

After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Add a solution of 4.78 g (119.5 mmol) of sodium hydroxide in 20 mL of deionized water to the flask.

-

Heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt to the free thiol.[1]

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with 2 M HCl until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Column Chromatography:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the dissolved crude product onto the top of the silica gel bed.

-

Elute the column with a solvent system such as hexane:ethyl acetate (e.g., 8:2 v/v).[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to isolate the pure 11-mercapto-1-undecanol.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.

Expected Yield and Product Characterization

While a specific yield for this exact protocol is not cited in the searched literature, a similar nucleophilic substitution reaction on this compound to form 11-azido-1-undecanol reported a yield of 88%.[4] Therefore, a high yield can be expected for this synthesis with careful execution of the protocol and purification.

The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity, comparing the obtained spectra with the data provided in Table 3 and public databases.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

This compound and 11-mercapto-1-undecanol are irritants. Avoid contact with skin and eyes.

-

Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

-

Dichloromethane is a volatile and potentially harmful solvent. Handle with appropriate precautions.

-

Thiourea is a suspected carcinogen. Avoid inhalation and skin contact.

References

Application Notes and Protocols for Surface Modification of Gold Substrates Using 11-Bromo-1-undecanol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of gold surfaces with self-assembled monolayers (SAMs) is a cornerstone technique in a myriad of scientific disciplines, including biosensor development, drug delivery systems, and fundamental surface science. 11-Bromo-1-undecanol serves as a versatile precursor for creating well-defined and functionalized gold surfaces. The terminal hydroxyl group can be converted to a thiol for robust anchoring to the gold substrate, while the terminal bromo group offers a reactive site for subsequent chemical modifications. This allows for the covalent attachment of a wide range of molecules, such as peptides, DNA, and small molecule drugs, enabling the development of highly specific and functional biointerfaces.

This document provides detailed protocols for the preparation of gold substrates, the synthesis of 11-mercapto-1-undecanol from this compound, the formation of a self-assembled monolayer on gold, and subsequent surface functionalization.

Experimental Protocols

Gold Substrate Preparation

A pristine gold surface is critical for the formation of a high-quality, ordered self-assembled monolayer. The following protocol describes a common and effective cleaning procedure.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).

-

Deionized (DI) water (18.2 MΩ·cm)

-

Absolute ethanol

-

High-purity nitrogen or argon gas

-

Tweezers

Procedure:

-

Using tweezers, carefully place the gold substrates in a suitable glass container.

-

Prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Never add the acid to the peroxide. The solution will become very hot.

-

Immerse the gold substrates in the piranha solution for 5-10 minutes.[1]

-

Carefully remove the substrates from the piranha solution and rinse them copiously with DI water.

-

Rinse the substrates with absolute ethanol.

-